Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-
Description
Properties
CAS No. |
73082-23-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-methyl-N-(1-oxo-1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
NFTOGFXHVJEXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 1-methyl-2-oxo-2-phenylethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{N-methylacetamide} + \text{1-methyl-2-oxo-2-phenylethyl chloride} \rightarrow \text{Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It is believed to affect neurotransmitter systems in the brain, similar to other amphetamine derivatives. The compound may modulate the release and uptake of neurotransmitters, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylamphetamine: Structurally similar and shares some chemical properties.
N-Methylacetamide: A simpler derivative with different applications.
N-Phenethylacetamide: Another related compound with distinct properties.
Uniqueness
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- is unique due to its specific structural features and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Biological Activity
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-, also known as Selegiline Impurity 2, is a compound with significant biological activity. Its chemical structure is characterized by a molecular formula of CHNO and a molar mass of 205.25 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 205.25 g/mol |
| CAS Number | 2408112-26-3 |
Biological Activity Overview
The biological activity of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- has been investigated in various studies, highlighting its potential therapeutic applications and mechanisms of action.
1. Antimicrobial Activity
Research has demonstrated that certain acetamide derivatives exhibit antimicrobial properties. For instance, compounds with specific substitutions have shown moderate activity against various gram-positive bacteria. The presence of methoxy groups and piperazine moieties has been linked to increased efficacy against these organisms .
Table 1: Antimicrobial Activity of Acetamide Derivatives
| Compound ID | Structure | Activity Type | Organism Type | MIC (µg/mL) |
|---|---|---|---|---|
| 30 | [Structure Here] | Moderate | Gram-positive | 32 |
| 31 | [Structure Here] | Moderate | Gram-positive | 28 |
| 36 | [Structure Here] | Active | Gram-negative | 15 |
The mechanism by which Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- exerts its effects is not fully elucidated; however, it is believed to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance pathways. The structure–activity relationship indicates that modifications in the molecular structure can significantly influence its biological potency .
3. Case Studies
A notable study explored the synthesis and biological evaluation of various acetamide derivatives, including Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-. The findings suggested that compounds with bulky lipophilic groups showed enhanced antimicrobial activity compared to their less substituted counterparts. This study emphasized the importance of SAR in guiding the development of more effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
